![molecular formula C40H68N2O8 B1234406 (2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide](/img/structure/B1234406.png)
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide
Vue d'ensemble
Description
Bistramide A est un produit naturel marin initialement isolé de l'ascidie Lissoclinum bistratum. Il est connu pour ses puissantes propriétés cytotoxiques, ce qui en fait un sujet d'intérêt dans la recherche sur le cancer. Le composé a une structure complexe comportant une partie spiroacétalique et plusieurs stéréocentres, contribuant à son activité biologique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la Bistramide A est difficile en raison de sa structure complexe. Plusieurs voies de synthèse ont été développées, impliquant souvent plusieurs étapes pour construire le noyau spiroacétalique et les différents stéréocentres. Les étapes clés comprennent généralement des réactions aldoliques, la spiroacétalisation et des réductions stéréosélectives. Une approche synthétique remarquable implique l'utilisation d'un auxiliaire chiral pour contrôler la stéréochimie lors de la formation du spiroacétal .
Méthodes de production industrielle
La production industrielle de la Bistramide A n'est pas courante en raison de sa structure complexe et de la difficulté de sa synthèse. La majeure partie du composé utilisé en recherche est obtenue par synthèse en laboratoire plutôt que par production industrielle à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La Bistramide A subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés, qui peuvent avoir des activités biologiques différentes.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la Bistramide A, ce qui peut modifier son activité.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la Bistramide A comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les conditions réactionnelles impliquent souvent des températures contrôlées et des atmosphères inertes pour empêcher les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir des réactions de la Bistramide A dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues désoxygénés.
Applications De Recherche Scientifique
La Bistramide A a un large éventail d'applications en recherche scientifique :
Chimie : Elle sert de composé modèle pour étudier la synthèse complexe de produits naturels et le développement de nouvelles méthodologies de synthèse.
Mécanisme d'action
La Bistramide A exerce ses effets principalement en se liant à l'actine, une protéine clé impliquée dans le cytosquelette des cellules. Cette liaison inhibe la polymérisation de l'actine et sectionne les filaments d'actine existants, perturbant le cytosquelette et entraînant la mort cellulaire. Les cibles moléculaires comprennent les monomères d'actine, et les voies impliquées sont liées à la dynamique du cytosquelette et à la motilité cellulaire .
Mécanisme D'action
Bistramide A exerts its effects primarily by binding to actin, a key protein involved in the cytoskeleton of cells. This binding inhibits actin polymerization and severs existing actin filaments, disrupting the cytoskeleton and leading to cell death. The molecular targets include the actin monomers, and the pathways involved are related to cytoskeletal dynamics and cell motility .
Comparaison Avec Des Composés Similaires
Composés similaires
Jasplakinolide : Un autre produit naturel marin qui cible également l'actine mais stabilise les filaments d'actine plutôt que de les sectionner.
Latrunculine A : Se lie aux monomères d'actine et empêche la polymérisation, de manière similaire à la Bistramide A.
Cytochalasine D : Inhibe la polymérisation de l'actine en se liant aux extrémités barbelées des filaments d'actine.
Unicité de la Bistramide A
La Bistramide A est unique dans sa double action d'inhibition de la polymérisation et de sectionnement des filaments d'actine, ce qui la distingue des autres composés ciblant l'actine. Ce double mécanisme contribue à sa puissante cytotoxicité et en fait un outil précieux pour étudier la dynamique de l'actine et développer des thérapies anticancéreuses .
Propriétés
Formule moléculaire |
C40H68N2O8 |
|---|---|
Poids moléculaire |
705 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |
InChI |
InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33-,34+,35-,36+,37-,40-/m0/s1 |
Clé InChI |
HXZRMADPDYFMEB-CPBPHPDTSA-N |
SMILES isomérique |
C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |
SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
SMILES canonique |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
Synonymes |
istramide A bistratene A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


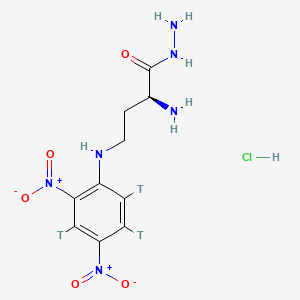
![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1234327.png)
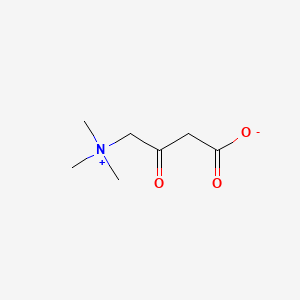
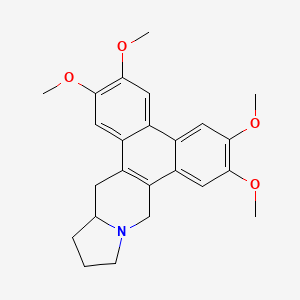
![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)
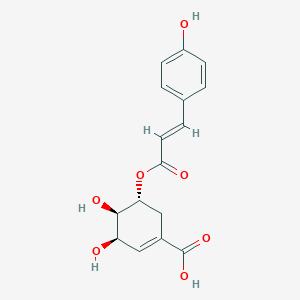
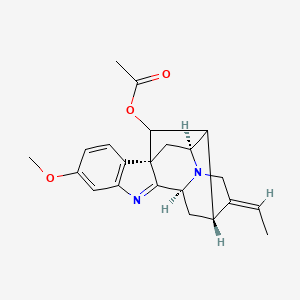
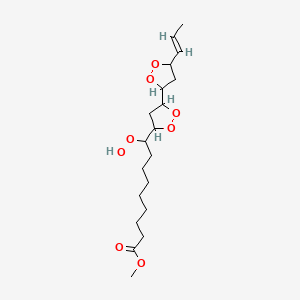
![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-henicosanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234339.png)
![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)
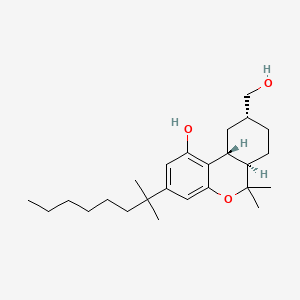

![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)
